2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid
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Overview
Description
The compound “2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group, in particular, is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are typically crystalline and colorless .Scientific Research Applications
Pharmacology and Drug Development
(2,3-dihydro-1H-indol-5-ylmethyl)amine: serves as a valuable intermediate for synthesizing other disubstituted 1-(indolin-5-yl)methanamines. These compounds exhibit potential pharmacological properties. Notably, some indolinylmethyl sulfonamides have demonstrated strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA) .
Antimicrobial Activity
Derivatives of indole, including this compound, have been investigated for their antimicrobial potential. Specifically, compounds 1a and 1b derived from (2,3-dihydro-1H-indol-5-ylmethyl)amine showed promising antimicrobial effects .
Anti-HIV Activity
Indole derivatives have been studied for their anti-HIV properties. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibited anti-HIV-1 activity .
Cancer Research
Indole derivatives, both natural and synthetic, have attracted attention for their potential in cancer treatment. While specific studies on (2,3-dihydro-1H-indol-5-ylmethyl)amine are limited, its structural features warrant investigation in this context .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-9(2)14(15(19)20)16-23(21,22)12-4-5-13-11(8-12)6-7-17(13)10(3)18/h4-5,8-9,14,16H,6-7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNMTVUTUIRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid |
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